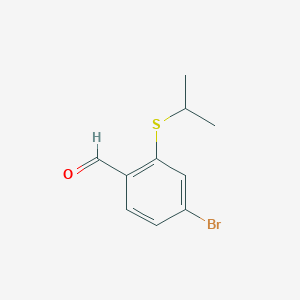
4-Bromo-2-(propan-2-ylsulfanyl)benzaldehyde
描述
4-Bromo-2-(propan-2-ylsulfanyl)benzaldehyde is a useful research compound. Its molecular formula is C10H11BrOS and its molecular weight is 259.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-Bromo-2-(propan-2-ylsulfanyl)benzaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
The molecular formula of this compound is . It features a bromine atom and a propan-2-ylsulfanyl group attached to a benzaldehyde moiety, which may influence its reactivity and interaction with biological targets.
Synthesis
The synthesis of this compound typically involves the following steps:
- Bromination : The starting material, 2-(propan-2-ylthio)benzaldehyde, undergoes bromination at the 4-position.
- Purification : The product is purified using recrystallization techniques to obtain the desired compound in high purity.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, thiazole derivatives with similar structural motifs have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .
Cytotoxicity
Research indicates that related compounds can exhibit cytotoxic effects on cancer cell lines. For example, studies on derivatives of benzaldehyde have demonstrated their ability to induce apoptosis in tumor cells through mechanisms involving oxidative stress and mitochondrial dysfunction .
Case Studies
-
Study on Anticancer Activity
A study evaluated the anticancer properties of a series of benzaldehyde derivatives, including those with sulfur-containing groups. The results showed that these compounds could inhibit cell proliferation in several cancer cell lines, with IC50 values in the micromolar range . -
Antimicrobial Activity Assessment
A comparative analysis was conducted on various benzaldehyde derivatives for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The study found that compounds with electron-withdrawing groups (like bromine) exhibited enhanced antibacterial activity, supporting the hypothesis that this compound may possess similar properties .
The biological activity of this compound may be attributed to its ability to interact with specific enzymes or receptors within microbial or cancerous cells. The presence of the bromine atom likely enhances its lipophilicity, facilitating membrane penetration and subsequent cellular uptake.
Data Table: Biological Activities of Related Compounds
科学研究应用
Applications in Organic Synthesis
The compound serves as a versatile building block in organic chemistry, particularly in the synthesis of more complex molecules. Its applications include:
- Synthesis of Pharmaceutical Intermediates: 4-Bromo-2-(propan-2-ylsulfanyl)benzaldehyde is used to synthesize various pharmaceutical compounds, especially those targeting inflammatory and infectious diseases.
| Compound | Target Disease | Reference |
|---|---|---|
| Anticancer agents | Cancer | |
| Anti-inflammatory drugs | Inflammation | |
| Antibiotics | Bacterial infections |
Recent studies have reported that this compound exhibits notable biological activities:
- Antifungal and Antibacterial Properties: The compound has demonstrated effectiveness against various fungal and bacterial strains, making it a candidate for developing new antimicrobial agents.
- Anti-inflammatory Effects: Research indicates that it may inhibit pro-inflammatory pathways, offering potential therapeutic benefits for inflammatory diseases.
Case Studies
Several research studies have highlighted the effectiveness of this compound in specific applications:
-
Study on Anticancer Activity:
- A study utilized MTT assays to evaluate the compound's cytotoxic effects on cancer cell lines. Results indicated a significant reduction in cell viability at higher concentrations, suggesting potential as an anticancer agent .
-
Antimicrobial Testing:
- In vitro tests showed that this compound effectively inhibited the growth of several pathogenic bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics .
属性
IUPAC Name |
4-bromo-2-propan-2-ylsulfanylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrOS/c1-7(2)13-10-5-9(11)4-3-8(10)6-12/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOSXCMCHPMPLCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=C(C=CC(=C1)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















